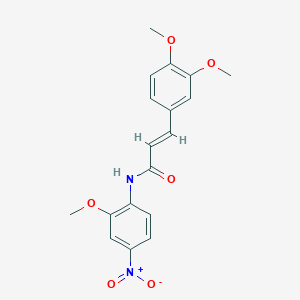![molecular formula C24H26N2O3 B3885597 11-(3-hydroxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3885597.png)
11-(3-hydroxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Vue d'ensemble
Description
The compound “11-(3-hydroxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . This reaction has been described using many different catalysts . Propylphosphonic anhydride (T3P®) has been used as a versatile coupling agent and water scavenger in various chemical transformations .Molecular Structure Analysis
The molecular formula of the compound is C26H24N2O3 . The average mass is 412.480 Da and the monoisotopic mass is 412.178680 Da .Chemical Reactions Analysis
The compound has been synthesized using a three-component reaction of o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . The reaction conditions were optimized and the scope of the reaction was extended to various aromatic aldehydes .Physical And Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 174–176 °C . The 1H NMR spectrum (CDCl3, 500 MHz) shows signals at 1.05–1.11 (6H, m, -CH3), 2.16–2.25 (2H, m, -CH2-), 2.46–2.58 (2H, m, -CH2-), 5.87 (1H, s, -CH-), 6.48 (1H, s, -CH-), 6.66–6.69 (2H, m, ArH), 6.93–6.95 (2H, m, ArH) .Mécanisme D'action
The compound is part of the benzodiazepine class of pharmaceuticals and biologically active compounds . Benzodiazepines are known to possess anxiolytic, antidepressive, antiepileptic, antiviral, and anti-inflammatory properties . They are known to bind to the benzodiazepine binding site on GABA A receptors .
Propriétés
IUPAC Name |
6-(3-hydroxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-4-21(29)26-19-11-6-5-10-17(19)25-18-13-24(2,3)14-20(28)22(18)23(26)15-8-7-9-16(27)12-15/h5-12,23,25,27H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSGHYWDMRGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885515.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(2,4,5-trimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3885520.png)

![N'-[(5-iodo-2-furyl)methylene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885529.png)
![2-ethoxy-4-[2-(2-thienylcarbonyl)carbonohydrazonoyl]phenyl 4-methylbenzoate](/img/structure/B3885536.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3885543.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885557.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885559.png)
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3885560.png)
![9-[(aminocarbonothioyl)hydrazono]-9H-fluorene-4-carbonitrile](/img/structure/B3885563.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(2-methoxy-1-naphthyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3885577.png)
![1-methyl-3-[2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3885586.png)
![N'-[(4-bromo-2-thienyl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B3885609.png)
